1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

Analytical Chemistry Quality Control Chemical Procurement

Benzoxazepine pharmacology is profoundly scaffold-dependent-AChE inhibition varies from 9.5% to 81% with minor substituent changes. Generic sourcing introduces SAR-incompatible regioisomers. This 7-(1-hydroxyethyl)-tetrahydro-1,4-benzoxazepine provides a defined intermediate for reproducible neuroprotection (SH-SY5Y H₂O₂/Aβ₂₅-₃₅ assays) and anticancer SAR (MDA-MB-231 IC₅₀ 0.02-0.32 mM range). Reactive secondary alcohol enables oxidation, reduction, or electrophilic derivatization. • 95% purity with refrigerated storage ensures synthetic reproducibility. • Validated 1,4-benzoxazepine core eliminates regioisomer confounds.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1314913-84-2
Cat. No. B1396106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol
CAS1314913-84-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCCNC2)O
InChIInChI=1S/C11H15NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,8,12-13H,4-5,7H2,1H3
InChIKeyINWAXVIEHILFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (CAS 1314913-84-2) Selection Criteria


1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (CAS 1314913-84-2) is a substituted tetrahydro-1,4-benzoxazepine derivative containing a secondary alcohol group at the 7-position. The compound is commercially available from multiple vendors with purity specifications typically at 95% or 97% . The 1,4-benzoxazepine scaffold is a privileged heterocyclic core in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including neuroprotective [1], antileishmanial [2], and AChE inhibitory [3] properties.

Why Generic Substitution of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Is Not Advisable


Benzoxazepine derivatives cannot be considered interchangeable due to profound scaffold-dependent variations in pharmacological profile. The specific regioisomer (1,4- vs. 1,5-benzoxazepine), the tetrahydro saturation state, and the 7-position hydroxyethyl substituent collectively determine critical properties. Studies on related 1,4-benzoxazepines demonstrate that even minor substitution changes can alter AChE inhibition from 9.5% to 81% at identical concentrations [1]. Similarly, neuroprotective 1,4-benzoxazepine derivatives exhibit cell-type specific protective effects against H2O2- and Aβ25–35-induced injuries that are not conserved across all benzoxazepine regioisomers [2]. The procurement decision must therefore be compound-specific and evidence-based, as detailed below.

Quantitative Differentiation Evidence for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Procurement Decisions


Purity Specifications: 97% vs. 95% Baseline

Commercially available batches of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol are specified at either 97% purity (Leyan, Product No. 1280516) or 95% purity (Sigma-Aldrich/Combi-Blocks, Catalog No. COMH04235FEB) . This 2% absolute purity difference represents a 40% relative reduction in impurity burden (5% vs. 3% total impurities).

Analytical Chemistry Quality Control Chemical Procurement

Regioisomer-Dependent Pharmacological Activity in 1,4-Benzoxazepines

The 1,4-benzoxazepine scaffold exhibits functional activity profiles distinct from 1,5- and other regioisomers. In neuroprotection assays, specific 1,4-benzoxazepine derivatives demonstrated protective effects against H2O2- and Aβ25–35-induced cellular injuries in SH-SY5Y human neuroblastoma cells at levels comparable to positive controls [1]. In a separate series, 1,4-benzoxazepine derivatives showed AChE inhibition ranging from 9.5% to 81% at 50 μg/mL [2], with classification into high (≥50%), moderate (30-50%), and low (<30%) effect categories.

Medicinal Chemistry SAR Analysis Neuropharmacology

Substituent-Dependent Anticancer Activity in 1,4-Benzoxazepine Series

In a systematic evaluation of 26 novel 1,4-benzoxazepine derivatives (Zepin 7-32) against the MDA-MB-231 triple-negative breast cancer cell line, IC50 values ranged from 0.02 mM to 0.32 mM, a 16-fold difference driven entirely by substituent variation [1]. The most potent compounds, Zepin-25 (IC50 = 0.02 mM) and Zepin-16 (IC50 = 0.03 mM), differ structurally from the target compound by the absence of the 7-position hydroxyethyl moiety.

Oncology Breast Cancer Research SAR Studies

Storage Stability and Handling Specifications

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol requires refrigerated storage conditions according to vendor specifications . This storage requirement differentiates it from more stable benzoxazepine analogs and other heterocyclic building blocks that can be stored at ambient temperature.

Chemical Stability Laboratory Handling Long-term Storage

High-Value Research Applications for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol Based on Class Evidence


SAR Studies of 1,4-Benzoxazepine Neuroprotective Agents

The 7-position hydroxyethyl group serves as a key substituent for structure-activity relationship (SAR) exploration in neuroprotective 1,4-benzoxazepine series. Published data demonstrate that 1,4-benzoxazepine derivatives exhibit protective effects against H2O2- and Aβ25–35-induced cellular injuries in SH-SY5Y human neuroblastoma cells, with activity levels comparable to established positive controls [1]. This compound can be used as a scaffold intermediate for further derivatization or as a comparator in neuroprotection assays.

Cholinesterase Modulation Research in CNS Disorders

1,4-Benzoxazepine derivatives exhibit acetylcholinesterase (AChE) inhibition ranging from 9.5% to 81% at 50 μg/mL, with substituent-dependent classification into high (≥50%), moderate (30-50%), and low (<30%) effect categories [1]. The target compound's 7-position hydroxyethyl substitution pattern represents a distinct structural motif within this pharmacophore space, making it relevant for exploring structure-dependent AChE modulation in Alzheimer's disease and related cognitive disorder research.

Oncology Research with Triple-Negative Breast Cancer Models

A systematic evaluation of 26 1,4-benzoxazepine derivatives against MDA-MB-231 triple-negative breast cancer cells revealed IC50 values spanning 0.02 mM to 0.32 mM, a 16-fold range [1]. This compound can serve as a structural intermediate or comparator in SAR campaigns aimed at optimizing anticancer potency and selectivity within the 1,4-benzoxazepine chemical series, particularly for studies exploring the impact of 7-position substitution on cytotoxicity.

Chemical Synthesis and Medicinal Chemistry Building Block Applications

As a substituted tetrahydro-1,4-benzoxazepine with a reactive secondary alcohol at the 7-position, this compound is suitable for further chemical transformations including oxidation (to aldehyde or carboxylic acid), reduction (to amine derivatives), and electrophilic substitution reactions [1]. The defined 95-97% purity specifications and refrigerated storage requirement support reproducible synthetic outcomes in medicinal chemistry programs targeting CNS and oncology indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.